molecular formula C16H15N3O2 B251807 N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

Número de catálogo B251807
Peso molecular: 281.31 g/mol
Clave InChI: KJASUPJGNMZRCB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, also known as OPA-15406, is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. STAT3 is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival, and its aberrant activation has been implicated in the development and progression of various types of cancer. OPA-15406 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Mecanismo De Acción

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the protein-protein interaction between STAT3 and CBP by binding to the CBP-binding domain of STAT3. This prevents the recruitment of CBP to the activated STAT3 transcription complex, leading to the suppression of STAT3-mediated gene transcription and downstream signaling pathways.
Biochemical and physiological effects:
N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been shown to have a number of biochemical and physiological effects in cancer cells and animal models. These include inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has several advantages for lab experiments, including its small size, high potency, and specificity for the STAT3-CBP interaction. However, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Direcciones Futuras

There are several future directions for research on N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide. These include:
1. Development of more potent and selective STAT3 inhibitors based on the structure of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide.
2. Investigation of the molecular mechanisms underlying the anti-cancer effects of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, including its effects on downstream signaling pathways and cellular processes.
3. Evaluation of the safety and efficacy of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in clinical trials, including its potential use in combination with other cancer therapies.
4. Development of novel drug delivery systems for N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide to improve its solubility and bioavailability.
5. Investigation of the potential use of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in other diseases and conditions, such as inflammation and autoimmune disorders, where STAT3 signaling is dysregulated.
In conclusion, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide is a promising small molecule inhibitor of the STAT3-CBP interaction with potential applications in cancer therapy. Further research is needed to fully understand its molecular mechanisms and evaluate its safety and efficacy in clinical trials.

Métodos De Síntesis

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled to form the final product. The detailed synthesis route and conditions have been described in the literature.

Aplicaciones Científicas De Investigación

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the growth and survival of cancer cells, induces apoptosis, and suppresses the expression of STAT3 target genes. In vivo studies have demonstrated that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits tumor growth and metastasis in various types of cancer, including breast, lung, prostate, and pancreatic cancer.

Propiedades

Fórmula molecular

C16H15N3O2

Peso molecular

281.31 g/mol

Nombre IUPAC

2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-7-5-11(6-8-12)16-19-14-13(21-16)4-3-9-17-14/h3-10H,1-2H3,(H,18,20)

Clave InChI

KJASUPJGNMZRCB-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

SMILES canónico

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

Solubilidad

22.2 [ug/mL]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.